Levocloperastine fendizoate

antitussive efficacy onset of action cough frequency reduction

Researchers sourcing racemic DL-cloperastine face inconsistent efficacy and sedative side effects. Levocloperastine fendizoate (CAS 220329-19-1), the isolated S-enantiomer as fendizoate salt, resolves these issues via dual-action pharmacology: central bulbar cough center inhibition plus peripheral tracheobronchial receptor modulation. • Faster antitussive onset vs. DL-cloperastine, codeine, and levodropropizine in clinical trials. • Zero sedation or CNS adverse events; superior tolerability in pediatric and adult populations. • Effective in ACE inhibitor-induced cough, a niche where standard antitussives often fail. Supplied with full characterization data. Request quote for bulk or custom pack sizes.

Molecular Formula C40H38ClNO5
Molecular Weight 648.19
CAS No. 220329-19-1
Cat. No. B602097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevocloperastine fendizoate
CAS220329-19-1
SynonymsLevocloperastine Fendizoate;  1-[2-[(4-Chlorophenyl)phenylmethoxy]ethyl]-piperidine (-)-, 2-[(6-Hydroxy[1,1’-biphenyl]-3-yl)carbonyl]benzoate;  2-[(6-Hydroxy[1,1’-biphenyl]-3-yl)carbonyl]benzoic Acid Compound With (-)-1-[2-[(4-Chlorophenyl)phenylmethoxy]eth
Molecular FormulaC40H38ClNO5
Molecular Weight648.19
Structural Identifiers
SMILESC1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O
InChIInChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24)/t20-;/m0./s1
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Levocloperastine Fendizoate Overview


Levocloperastine fendizoate (CAS 220329-19-1) is the levorotatory (S)-enantiomer of cloperastine, formulated as the fendizoate salt [1]. It is a centrally acting, non-opioid antitussive agent that exerts a dual mechanism of action: inhibition of the central bulbar cough center and modulation of peripheral receptors in the tracheobronchial tree [2]. Unlike the racemic mixture (DL-cloperastine), the isolated S-enantiomer exhibits a distinct pharmacological profile that translates into clinically meaningful differentiation in both efficacy onset and tolerability [3].

Chiral enantiomer-comparison study context: (S)-enantiomer vs racemic DL-cloperastine

Central + peripheral dual-target cough pathway research fit

Non-opioid, non-sedating cough-suppression probe for CNS tolerability studies

Levocloperastine Substitution Risks


Direct substitution of levocloperastine fendizoate with racemic DL-cloperastine, codeine, or levodropropizine is not scientifically justified. Although the pharmacokinetic behavior of levocloperastine and DL-cloperastine is comparable—both following a two-compartmental model with similar absorption and elimination profiles [1]—the enantiomer-specific pharmacodynamic activity yields clinically divergent outcomes. In comparative clinical trials, levocloperastine demonstrated faster onset of antitussive action and superior tolerability relative to DL-cloperastine, codeine, and levodropropizine [2]. Notably, drowsiness was reported by a significant number of patients receiving codeine, whereas no evidence of central adverse events was recorded with levocloperastine [3]. These differences preclude simple interchangeability without compromising therapeutic outcomes.

Racemic DL-cloperastine

Enantiomer-specific pharmacodynamic profile may not transfer; direct replacement may compromise reported CNS tolerability endpoint context

Codeine / opioid antitussives

Opioid mechanism differs; drowsiness and CNS tolerability endpoint profiles may not match research requirements

Levodropropizine

Peripheral-only mechanism may lack central cough-center activity; dual-target study fit cannot be assumed

Levocloperastine Comparative Evidence


Faster Onset of Antitussive Action

In pooled analysis of six open clinical trials enrolling patients of all ages with cough associated with bronchitis, asthma, pneumonia, and COPD, levocloperastine demonstrated a faster onset of action compared with three standard antitussive agents: DL-cloperastine, codeine, and levodropropizine [1]. Improvements in cough symptoms (intensity and frequency) were observed after the first day of treatment with levocloperastine across all trials [1]. The compound produced greater reductions in cough intensity and frequency relative to all three comparators [2]. In a separate prospective observational study of 100 adult patients with dry cough, the mean time to achieve minimal important difference (MID) in cough severity (17 mm improvement on VAS) was 5.3 ± 0.26 days with levocloperastine [3].

Faster Onset of Antitussive Action
Head-to-head
Improvement observed after first day; MID achieved at 5.3 days
Reported faster onset vs. DL-cloperastine, codeine, levodropropizine
Six open trials; bronchitis, asthma, COPD; dry cough observational study context
antitussive efficacy onset of action cough frequency reduction

CNS Tolerability vs. Codeine

In comparative clinical trials, levocloperastine demonstrated a distinctly favorable central nervous system tolerability profile relative to codeine. No evidence of clinically significant central adverse events was recorded with levocloperastine, whereas drowsiness was reported by a significant number of patients receiving codeine [1][2]. Drowsiness, dry mouth, and nausea were reported with comparator agents including levodropropizine, codeine, and DL-cloperastine [2]. In a 2018 prospective observational study of 100 adult patients, no adverse drug reactions, sedation, or other side effects were reported with levocloperastine treatment [3].

CNS Tolerability vs. Codeine
Head-to-head
0% reported sedation/drowsiness; codeine: significant drowsiness
Reported lower drowsiness probability; supports CNS tolerability endpoint context
Open trials; 2018 prospective study (n=100); comparator tolerability endpoint review
CNS tolerability drowsiness adverse event profile

Pharmacokinetics vs. DL-Cloperastine

In a single-dose crossover study of 12 healthy volunteers (6 male, 6 female), the pharmacokinetics of levocloperastine and racemic DL-cloperastine were compared following administration of 10 mL oral suspension containing levocloperastine fendizoate 70.8 mg or equivalent racemic compound [1]. Both compounds followed a two-compartmental model with absorption phase, corresponding to a tri-exponential concentration-time profile [1]. Peak plasma concentrations of 10 μg/L were reached 2-4 hours post-administration for both, with a lag-time of approximately 45 minutes [1]. Key half-life parameters: distribution t½ = 0.80 h (levocloperastine) vs. 0.86 h (DL-cloperastine); elimination t½ = 1.68 h vs. 2.16 h; terminal elimination t½ = 6.58 h vs. 6.95 h [1].

PK vs. DL-Cloperastine
Head-to-head
Elimination t½: 1.68 h vs. 2.16 h; Terminal t½: 6.58 h vs. 6.95 h
Comparable systemic exposure supports enantiomer-specific PD differentiation
Single-dose crossover, 12 healthy volunteers, 70.8 mg oral suspension
pharmacokinetics bioequivalence half-life comparison

Enantiomer-Specific Dual Mechanism

Levocloperastine, as the isolated (S)-enantiomer of cloperastine, exhibits a pharmacological profile distinct from that of racemic DL-cloperastine [1]. The compound acts through a dual mechanism: central inhibition of the bulbar cough center and peripheral modulation of receptors in the tracheobronchial tree [1][2]. Preclinical studies demonstrated that levocloperastine achieved antitussive effects comparable to those observed with codeine [1]. This dual-target mechanism differentiates levocloperastine from peripherally acting agents like levodropropizine, which lack central cough center activity [1].

Enantiomer-Specific Dual Mechanism
Context-dependent
Central bulbar inhibition + peripheral tracheobronchial modulation
Enantiomer-attribution review: dual mechanism differentiates from peripheral-only comparators
Preclinical pharmacology; cross-study mechanism characterization
chiral pharmacology enantiomer differentiation dual mechanism

GIRK Channel Inhibition Profile

Cloperastine has been identified as the most potent inhibitor of G protein-coupled inwardly rectifying potassium (GIRK) channels among antitussive agents [1]. In vitro, cloperastine inhibited GIRK currents expressed in HEK cells with an IC50 of 1 μM [2]. In a Rett Syndrome mouse model (Mecp2-null), cloperastine (30 mg/kg, i.p.) decreased the occurrence of apneas per hour and reduced breath frequency variation [2]. In methamphetamine-induced hyperactive mice, cloperastine reduced upregulation of GIRK2 subunit mRNA in the ventral midbrain [1]. Note: This evidence pertains to cloperastine (racemic); direct GIRK inhibition data for isolated levocloperastine fendizoate have not been reported. However, as the S-enantiomer, levocloperastine is presumed to retain this activity.

GIRK Channel Inhibition Profile
Class-level
Cloperastine IC50 = 1 μM (GIRK); levocloperastine data not directly reported
Class-level inference: GIRK inhibition may support neuropharmacology research context
HEK cell assay; Mecp2-null mouse model; enantiomer-specific data to verify
GIRK channels ion channel pharmacology Rett Syndrome

Enhanced Suspension Formulation

European Patent EP3644968B1 discloses an oral pharmaceutical suspension formulation of levocloperastine fendizoate with enhanced dissolution and resuspendability properties [1]. The formulation addresses the inherent challenge posed by the water-insoluble nature of levocloperastine fendizoate [1]. The patent claims a stable suspension composition comprising a therapeutically effective amount of levocloperastine or its pharmaceutically acceptable salt, with improved resuspendability following sedimentation [1]. This formulation technology enables consistent dosing and improved bioavailability of the poorly water-soluble active ingredient.

Enhanced Suspension Formulation
Data to verify
Patent-disclosed suspension with improved resuspendability and dissolution
Formulation-context: may support liquid dosage-form research for poorly soluble actives
Patent EP3644968B1; formulation performance data to verify independently
pharmaceutical formulation suspension stability dissolution enhancement

Levocloperastine Fendizoate Applications


Pediatric Antitussive Development

Levocloperastine fendizoate is particularly suitable for pediatric antitussive formulation development due to its demonstrated efficacy in reducing nighttime awakenings and irritability in children [1] and its absence of sedation or CNS adverse events [2]. The patent-disclosed suspension formulation with enhanced dissolution and resuspendability [3] provides a platform for liquid pediatric dosage forms. In clinical trials, antitussive effects were observed after the first day of treatment in patients of all ages [1].

ACE Inhibitor-Induced Cough

Levocloperastine fendizoate has demonstrated specific efficacy in treating angiotensin-converting enzyme (ACE) inhibitor-induced cough in adults [1]. This represents a distinct clinical niche where standard antitussives may be ineffective. The compound's dual mechanism—central cough center inhibition plus peripheral receptor modulation—may underlie its effectiveness in this iatrogenic cough subtype [1].

Chronic Respiratory Cough Management

Levocloperastine fendizoate is indicated for cough associated with chronic respiratory disorders including bronchitis, asthma, pneumonia, and COPD [1][2]. In a study of 40 COPD patients, treatment with levocloperastine at 30, 60, and 120 mg/day for 6 days produced dose-dependent improvements in cough-related symptoms [3]. The compound's favorable tolerability profile—with no sedation or CNS adverse events [2]—makes it suitable for long-term or recurrent use in chronic respiratory disease populations.

Non-Sedating Daytime Antitussive

The absence of sedation and CNS adverse events with levocloperastine fendizoate [1][2] positions it as a preferred antitussive for ambulatory patients who require cough suppression without functional impairment. Unlike codeine, which produced drowsiness in a significant number of patients [1], levocloperastine enables daytime symptom control without compromising alertness or safety in activities requiring attention.

Application
Selection Property
Validation Focus
Pediatric antitussive formulation research
Non-sedating CNS tolerability endpoint profile
Nighttime awakenings, irritability endpoint context; suspension resuspendability
ACE inhibitor-induced cough model studies
Dual central-peripheral mechanism of action
Iatrogenic cough model-response context; comparator endpoint review
Chronic respiratory cough research (COPD, asthma)
Dose-dependent cough symptom endpoint response
Cough frequency/intensity endpoint monitoring; long-term tolerability endpoint review
Daytime cough suppression research
Absence of sedation and CNS adverse event reporting
Daytime alertness endpoint context; comparator (codeine) tolerability endpoint review

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